![molecular formula C17H17NO4 B6407735 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% CAS No. 1261981-83-2](/img/structure/B6407735.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid (abbreviated as 4-DMAPA) is an organic compound with a molecular weight of 284.35 g/mol and a melting point of 136-138°C. It is a white solid at room temperature and is soluble in polar organic solvents such as ethanol and acetone. 4-DMAPA is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% acts as a catalyst for the synthesis of other organic compounds. It acts as a nucleophile, attacking electrophilic centers in the substrate molecule and forming a covalent bond between the two molecules. This reaction is followed by the formation of a new bond between the two molecules, resulting in the formation of the desired product.
Biochemical and Physiological Effects
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% has no known biochemical or physiological effects in humans. It is not toxic and is not absorbed by the body, so it is considered to be safe for laboratory use.
Advantages and Limitations for Lab Experiments
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% is a useful reagent for the synthesis of organic compounds in the laboratory. It is non-toxic and is relatively inexpensive, making it a cost-effective reagent for laboratory use. However, it is not very soluble in non-polar solvents, so it is not suitable for use in reactions involving non-polar solvents.
Future Directions
There are a number of potential future directions for the use of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%. It could be used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It could also be used as a catalyst in the synthesis of complex molecules, such as peptides and nucleic acids. Finally, it could be used as a reagent in the synthesis of polymers and other materials.
Synthesis Methods
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% can be synthesized by reacting 3-methoxybenzoic acid with N,N-dimethylaminocarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds in two steps: in the first step, the N,N-dimethylaminocarbonyl chloride reacts with the 3-methoxybenzoic acid to form an intermediate, and in the second step, the intermediate reacts with triethylamine to form 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%. The reaction is usually carried out in a solvent such as dichloromethane or ethyl acetate at room temperature, and the product is purified by recrystallization.
Scientific Research Applications
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95% is widely used in scientific research as a reagent for the synthesis of other organic compounds. It has been used in the synthesis of heterocyclic compounds such as 2-amino-3-methylbenzoic acid, 2-amino-5-methoxybenzoic acid and 2-amino-4-methoxybenzoic acid. It has also been used in the synthesis of pharmaceuticals such as inhibitors of the enzyme fatty acid amide hydrolase.
properties
IUPAC Name |
4-[3-(dimethylcarbamoyl)phenyl]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-18(2)16(19)12-6-4-5-11(9-12)14-8-7-13(17(20)21)10-15(14)22-3/h4-10H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMQEZSNKCTRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691314 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methoxybenzoic acid | |
CAS RN |
1261981-83-2 |
Source
|
Record name | 3'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.